molecular formula C16H16O2 B8356863 Methyl 2,2-diphenylpropionate

Methyl 2,2-diphenylpropionate

Cat. No. B8356863
M. Wt: 240.30 g/mol
InChI Key: JMECOTJTVIUPCI-UHFFFAOYSA-N
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Patent
US06706726B2

Procedure details

37.60 g (0.247 mol) of DBU are added dropwise to a suspension of 50.8 g (0.225 mol) of 2,2-diphenylpropionic acid and 200 ml of acetonitrile at 20° C. 70.10 g (0.494 mol) of methyliodide are added dropwise to the resulting solution within 30 min. Then the mixture is stirred overnight at 20° C. The solvent is evaporated down, the residue is extracted with diethylether/water, the organic phase is washed with water, dried over Na2SO4 and evaporated to dryness. Yield: 48.29 g of viscous residue 32 (=89% of theory).
Name
Quantity
37.6 g
Type
reactant
Reaction Step One
Quantity
50.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
70.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1CCN2C(=NCCC2)CC1.[C:12]1([C:18]([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)([CH3:22])[C:19]([OH:21])=[O:20])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.CI>C(#N)C>[C:12]1([C:18]([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)([CH3:22])[C:19]([O:21][CH3:1])=[O:20])[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1

Inputs

Step One
Name
Quantity
37.6 g
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Name
Quantity
50.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(=O)O)(C)C1=CC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
70.1 g
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
Then the mixture is stirred overnight at 20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is evaporated down
EXTRACTION
Type
EXTRACTION
Details
the residue is extracted with diethylether/water
WASH
Type
WASH
Details
the organic phase is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C1(=CC=CC=C1)C(C(=O)OC)(C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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